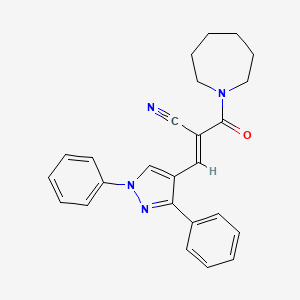
2-(Azepane-1-carbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L469866-1EA, also known by its IUPAC name (E)-2-(azepane-1-carbonyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enenitrile, is a chemical compound with the molecular formula C25H24N4O and a molecular weight of 396.48 g/mol. This compound is notable for its unique structure, which includes an azepane ring, a diphenylpyrazole moiety, and an acrylonitrile group.
Preparation Methods
The synthesis of SALOR-INT L469866-1EA involves several key stepsThe final step involves the formation of the acrylonitrile group through a condensation reaction. Industrial production methods for this compound often utilize cGMP (current Good Manufacturing Practice) standards to ensure high purity and quality.
Chemical Reactions Analysis
SALOR-INT L469866-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
SALOR-INT L469866-1EA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers utilize this compound to study its effects on various biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SALOR-INT L469866-1EA involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
SALOR-INT L469866-1EA can be compared with other similar compounds, such as:
- 2-(1-Azepanylcarbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile
- 1H-Azepine-1-propanenitrile, α-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]hexahydro-β-oxo
These compounds share structural similarities but differ in specific functional groups or substituents, which can affect their chemical reactivity and biological activity.
Properties
CAS No. |
769143-82-0 |
|---|---|
Molecular Formula |
C25H24N4O |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(E)-2-(azepane-1-carbonyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C25H24N4O/c26-18-21(25(30)28-15-9-1-2-10-16-28)17-22-19-29(23-13-7-4-8-14-23)27-24(22)20-11-5-3-6-12-20/h3-8,11-14,17,19H,1-2,9-10,15-16H2/b21-17+ |
InChI Key |
KXUAYCLTGFYYGC-HEHNFIMWSA-N |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















